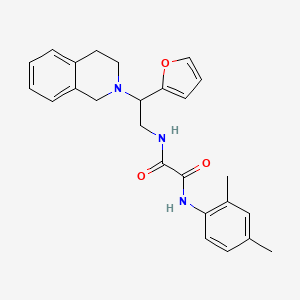
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a complex organic compound, notable for its interesting molecular structure and versatile applications in scientific research. This compound, characterized by a fusion of isoquinoline and furan rings linked through an ethyl bridge to an oxalamide moiety, demonstrates significant potential in various fields including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis starts with commercially available 3,4-dihydroisoquinoline, furan-2-carbaldehyde, and 2,4-dimethylaniline.
Formation of Intermediate: A key intermediate is formed by the condensation of 3,4-dihydroisoquinoline and furan-2-carbaldehyde under basic conditions, yielding a 2-(furan-2-yl)ethyl-isoquinoline derivative.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and 2,4-dimethylaniline under anhydrous conditions to form the final product.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process to improve efficiency and yield. This method involves:
Continuous Stirring Tank Reactors (CSTR): For the initial formation of intermediates.
Flow Reactors: For subsequent reactions, ensuring consistent reaction conditions and high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The isoquinoline ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction can lead to hydrogenation of the furan ring or the oxalamide moiety.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the furan and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Employing hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Hydrogenated derivatives with altered pharmacological properties.
Substitution: Formation of substituted isoquinoline or furan derivatives.
科学研究应用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide finds extensive applications across various domains:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Serves as a molecular probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
作用机制
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide exerts its effects is largely dependent on its structural components:
Molecular Targets: Primarily interacts with enzymes and receptors within the central nervous system.
Pathways Involved: Modulates neurotransmitter pathways by binding to specific receptor sites, potentially influencing neuronal signaling and cognitive functions.
相似化合物的比较
Unique Aspects
What sets this compound apart is its dual functionality derived from the isoquinoline and furan rings, combined with the flexibility provided by the oxalamide linkage. This unique structure grants it a broad spectrum of reactivity and application potential.
List of Similar Compounds
N1-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-N2-phenyl-oxalamide: Another isoquinoline-based oxalamide with different substituents.
N1-(2-(indolin-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide: A related compound featuring an indole ring instead of isoquinoline.
This multifaceted compound holds promise for further exploration and development in various scientific arenas, highlighting the intricate interplay between structure and function in chemical research.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-9-10-21(18(2)14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLPECKIDUIVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
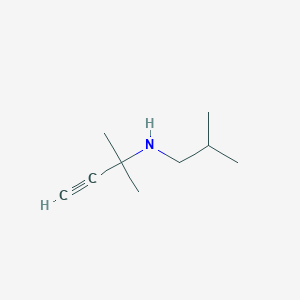
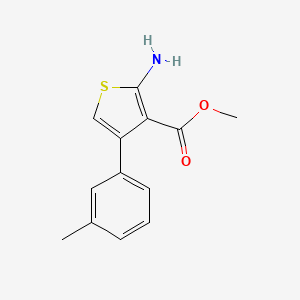
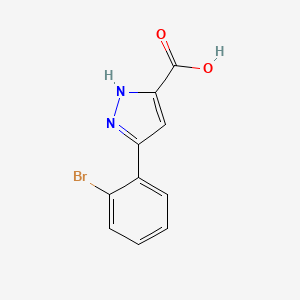
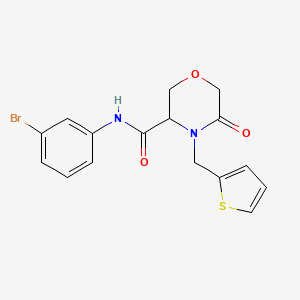
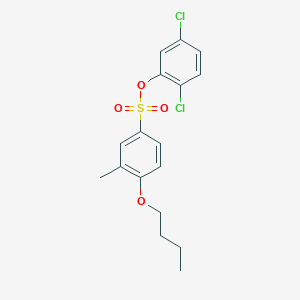
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)

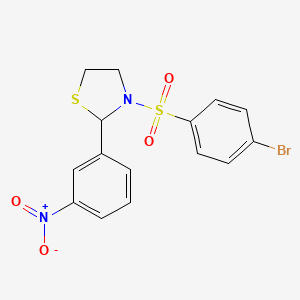
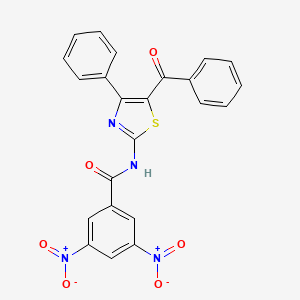
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
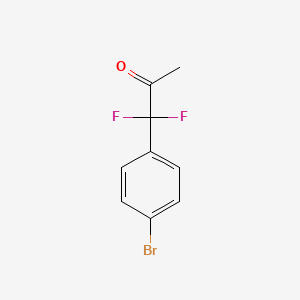
![4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
